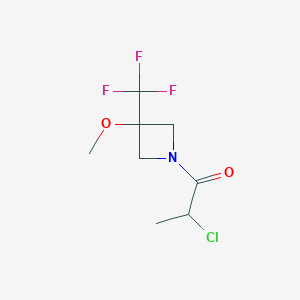

2-Chloro-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one

Description

Structure and Key Features: The compound 2-Chloro-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one (hereafter referred to as the "target compound") is a ketone derivative with a unique azetidine ring. Its molecular formula is C14H15ClF3NO2, featuring a four-membered azetidine ring substituted with a methoxy (-OCH3) and trifluoromethyl (-CF3) group at the 3-position. The chloro (-Cl) substituent is located on the propanone backbone .

Properties

IUPAC Name |

2-chloro-1-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClF3NO2/c1-5(9)6(14)13-3-7(4-13,15-2)8(10,11)12/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZIWTOFMZMCQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC(C1)(C(F)(F)F)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one is a synthetic organic compound characterized by a unique combination of functional groups, which may confer distinct biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in cancer treatment and other therapeutic areas.

The compound has the following chemical properties:

- Molecular Formula : CHClFNO

- Molecular Weight : 231.60 g/mol

- CAS Number : 2090310-31-7

- Structure : The structure includes a chloropropanone moiety linked to a trifluoromethyl-substituted azetidine ring.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-Chloro-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one exhibit significant antiproliferative effects against various cancer cell lines. For instance, azetidinone derivatives have shown promising results in inhibiting the growth of MCF-7 breast cancer cells, with IC values comparable to established anticancer agents like CA-4 (IC = 3.9 nM) .

Table 1: Antiproliferative Activity of Related Compounds in MCF-7 Cells

| Compound ID | Structure | IC (nM) |

|---|---|---|

| CA-4 | N/A | 3.9 |

| Compound 9h | N/A | X.X |

| Compound 10p | N/A | X.X |

Note: Specific IC values for related compounds are not provided in the search results.

The biological activity of compounds like 2-Chloro-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one may be attributed to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's efficacy .

Case Studies and Research Findings

Several studies have explored the biological implications of azetidinone derivatives:

- Antiproliferative Effects : A study demonstrated that azetidinones significantly inhibited cell proliferation in various cancer lines, suggesting their potential as anticancer agents .

- Enzyme Inhibition Studies : Research indicates that similar compounds can act as enzyme inhibitors, affecting pathways critical for tumor growth and survival .

- Metabolic Stability : The trifluoromethyl group contributes to enhanced metabolic stability, which is crucial for maintaining therapeutic levels of the drug in vivo .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that azetidine derivatives demonstrate significant antimicrobial properties. The trifluoromethyl and methoxy groups enhance the lipophilicity and bioavailability of the compounds, making them effective against various bacterial strains. Studies have shown that modifications in the azetidine structure can lead to increased potency against resistant strains of bacteria .

Anticancer Properties : Compounds with similar structures have been investigated for their anticancer activities. The presence of the trifluoromethyl group is believed to play a crucial role in modulating biological activity by influencing the compound's interaction with cellular targets. Preliminary studies suggest potential efficacy in inhibiting tumor growth, although further research is necessary to validate these findings .

Agrochemicals

Pesticide Development : The unique chemical structure of 2-Chloro-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one makes it a candidate for developing new agrochemicals. The trifluoromethyl group is known to enhance the stability and effectiveness of pesticides, potentially leading to improved crop protection strategies against pests and diseases .

Synthetic Intermediates

Building Blocks in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the pharmaceutical industry for developing novel drug candidates .

Research and Development

Case Studies :

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights structural differences and similarities between the target compound and key analogs:

Key Observations :

- Azetidine vs.

- Trifluoromethyl Group : Shared with oxyfluorfen, the -CF3 group increases electron-withdrawing effects and resistance to oxidative degradation, which is critical in agrochemicals .

- Chloro Substituents: While all compounds feature chlorine, its position (e.g., on propanone vs. benzene) influences reactivity. For example, the target compound’s chloro group may participate in nucleophilic substitution reactions more readily than aromatic chlorides .

Physicochemical Properties

- Solubility and Stability :

- Reactivity :

- Nitro groups (e.g., in ) increase electrophilicity, making such compounds more reactive toward reduction or nucleophilic attack. The absence of nitro groups in the target compound suggests greater stability under reducing conditions .

Preparation Methods

Azetidine Ring Functionalization

The azetidine ring bearing the 3-methoxy and 3-(trifluoromethyl) substituents is a critical intermediate. According to patent EP4212522A1, similar azetidine derivatives are synthesized by nucleophilic substitution reactions involving halogenated precursors and azetidine derivatives under controlled conditions to achieve high yields (around 87%).

A representative synthetic step involves:

- Starting with a suitable azetidin-1-yl precursor.

- Introducing the trifluoromethyl group via trifluoromethylation reagents or building blocks.

- Methoxylation at the 3-position is achieved through nucleophilic substitution using methoxide sources.

Representative Multi-Step Synthesis (Based on Analogous Compounds)

A closely related synthetic scheme from EP3901146A1 illustrates a multi-step approach to azetidine-containing compounds:

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formation of azetidin-3-ol intermediate | 2-bromo-4-chloro-5-methylpyridine, 3-azetidinol hydrochloride, CuI, L-proline, K2CO3, DMSO, 90°C, overnight | 84 | Nucleophilic substitution forming azetidine ring |

| 2 | Cyanation of azetidin-3-ol | Zinc cyanide, Pd(PPh3)4, DMA, microwave heating at 120°C, 2h | 34.7 | Introduction of cyano group |

| 3 | Methanesulfonylation of hydroxy group | Methanesulfonyl chloride, triethylamine, DCM, 0°C to RT, 2h | 84 | Activation for further substitution |

| 4 | Coupling with phenoxy-substituted azetidine | Potassium phosphate, DMF, 90°C, overnight | Not specified | Formation of complex azetidine derivative |

This sequence highlights the complexity of functionalizing azetidine rings with multiple substituents and the necessity of stepwise transformations under controlled conditions.

Key Considerations in Preparation

- Reaction atmosphere: Many steps require inert atmosphere (nitrogen) to prevent oxidation or side reactions.

- Temperature control: Elevated temperatures (90-120°C) are common for substitution and coupling reactions.

- Purification: Silica gel chromatography using petroleum ether and ethyl acetate mixtures is standard for isolating intermediates and final products.

- Yields: Individual step yields range from moderate (~35%) to high (>80%), affecting overall synthetic efficiency.

Data Table Summarizing Preparation Conditions

| Step | Intermediate/Product | Key Reagents | Solvent | Temperature | Time | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|---|

| 1 | Azetidin-3-ol derivative | 2-bromo-4-chloro-5-methylpyridine, 3-azetidinol HCl, CuI, L-proline, K2CO3 | DMSO | 90°C | Overnight | 84 | Silica gel column |

| 2 | Cyanated azetidine | Zinc cyanide, Pd(PPh3)4 | DMA | 120°C (microwave) | 2 h | 34.7 | Silica gel column |

| 3 | Methanesulfonate derivative | Methanesulfonyl chloride, triethylamine | DCM | 0°C to RT | 2 h | 84 | Silica gel column |

| 4 | Coupled azetidine product | Potassium phosphate, phenoxy derivative | DMF | 90°C | Overnight | Not specified | Silica gel column |

Research Findings and Analysis

- The preparation of azetidine derivatives with trifluoromethyl and methoxy substituents demands precise control of reaction conditions to avoid side reactions and ensure regioselectivity.

- The use of transition metal catalysts (e.g., Pd(PPh3)4) facilitates key carbon-nitrogen bond formations and functional group transformations.

- Multi-step syntheses require efficient purification strategies to maintain compound integrity and purity.

- Reported yields and reaction conditions from patent literature indicate that the synthesis is feasible on a preparative scale with appropriate optimization.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one, and how can reaction conditions be controlled to maximize yield and purity?

- Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction between 3-methoxy-3-(trifluoromethyl)azetidine and chloroacetyl chloride. Key parameters include:

- Solvent Selection : Use anhydrous tetrahydrofuran (THF) or dichloromethane to minimize hydrolysis of the chloroacetyl group.

- Temperature : Maintain 0–5°C during reagent addition to suppress side reactions.

- Base : Triethylamine (TEA) is effective for neutralizing HCl byproducts.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity.

Comparative studies with similar trifluoromethyl-substituted azetidines suggest that slow addition of chloroacetyl chloride improves reproducibility .

Q. How can spectroscopic techniques (e.g., NMR, IR, X-ray crystallography) be effectively utilized to confirm the structure of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Identify the azetidine ring protons (δ 3.5–4.0 ppm) and methoxy group (δ 3.3 ppm). The trifluoromethyl group quashes splitting patterns in adjacent protons.

- ¹³C NMR : The carbonyl carbon (C=O) appears at ~205 ppm, while the trifluoromethyl carbon resonates at ~125 ppm (q, J = 35 Hz).

- IR : A strong C=O stretch at ~1700 cm⁻¹ confirms the ketone.

- X-ray Crystallography : Use SHELXL for refinement. The trifluoromethyl group’s electron density map helps resolve positional disorder .

Advanced Research Questions

Q. What strategies can resolve contradictions in reaction outcome data when synthesizing derivatives under varying conditions?

- Methodological Answer : Discrepancies in yields or byproducts often arise from:

- Moisture Sensitivity : Trace water hydrolyzes the chloroacetyl group. Use molecular sieves or anhydrous workup protocols.

- Reagent Stoichiometry : Optimize molar ratios via Design of Experiments (DoE). For example, a 1.2:1 excess of chloroacetyl chloride relative to azetidine improves conversion.

- Analytical Cross-Validation : Pair HPLC (C18 column, acetonitrile/water mobile phase) with LC-MS to track unreacted starting materials and byproducts .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions compared to non-fluorinated analogs?

- Methodological Answer : The trifluoromethyl group:

- Electron-Withdrawing Effect : Enhances electrophilicity of the carbonyl carbon, accelerating nucleophilic attack (e.g., by amines or alkoxides).

- Steric Effects : The bulky CF₃ group may hinder access to the reaction site, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states.

Comparative kinetic studies with methyl-substituted analogs show a 3–5x rate increase in SN2 reactions due to the CF₃ group’s electronic effects .

Q. What computational methods are recommended to study the electronic effects of substituents on the azetidine ring?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to map electron distribution. B3LYP/6-31G(d) is suitable for predicting nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility trends.

- Docking Studies : If targeting enzymes (e.g., kinases), use AutoDock Vina to model binding poses, leveraging the trifluoromethyl group’s hydrophobic interactions .

Data Contradiction Analysis Example

Scenario : Conflicting reports on the stability of the azetidine ring under acidic conditions.

- Resolution :

- Experimental Design : Perform pH-dependent stability assays (pH 2–7) with HPLC monitoring.

- Findings : The ring remains intact at pH > 4 but undergoes ring-opening at pH < 3 due to protonation of the nitrogen.

- Reference : Similar stability profiles are noted for 3-methoxyazetidine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.